![molecular formula C13H16N2O2 B599012 1-terc-butil-1H-benzo[d]imidazol-6-carboxilato de metilo CAS No. 1199773-49-3](/img/structure/B599012.png)

1-terc-butil-1H-benzo[d]imidazol-6-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate” is a derivative of 1H-benzo[d]imidazole . 1H-benzo[d]imidazole derivatives have been found to have a variety of biological activities . They are DNA minor groove-binding ligands (MGBLs) that form non-covalent interactions with the minor groove of DNA and continue to be promising drug candidates in the discovery of potential new anticancer agents .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives involves the use of different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end . The oxidizing agent Na2S2O5 forms sodium bisulfite (NaHSO3) in water which then forms an adduct with aldehyde and reacts with the diamine derivatives to give the final compounds .Molecular Structure Analysis

1H-benzo[d]imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-benzo[d]imidazole derivatives involve the use of different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end . The oxidizing agent Na2S2O5 forms sodium bisulfite (NaHSO3) in water which then forms an adduct with aldehyde and reacts with the diamine derivatives to give the final compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzo[d]imidazole derivatives can vary depending on the specific functional groups and alkyl chain lengths used in their synthesis . For example, one compound was obtained as a brown crystalline solid with a melting point of 230–231.7 °C .Aplicaciones Científicas De Investigación

Síntesis Orgánica

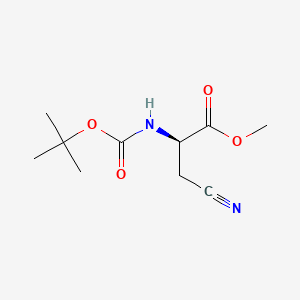

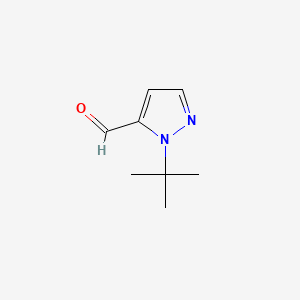

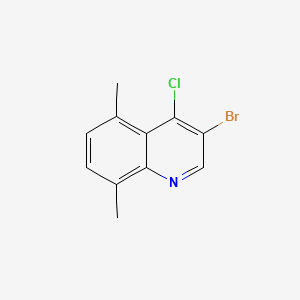

Los derivados de imidazol son fundamentales en la química orgánica debido a su presencia en varios compuestos biológicamente activos. El compuesto en cuestión puede servir como un bloque de construcción para la síntesis de moléculas más complejas. Se puede utilizar para introducir el anillo de imidazol en moléculas más grandes, lo que es una estructura central en muchos productos farmacéuticos {svg_1}.

Desarrollo Farmacéutico

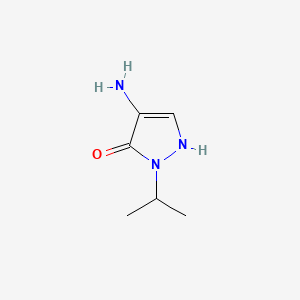

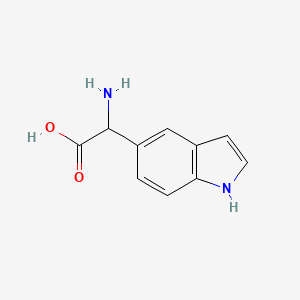

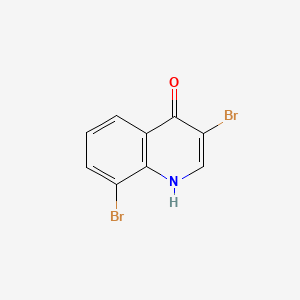

Los anillos de imidazol se encuentran en muchos medicamentos debido a sus propiedades farmacológicas. El 1-terc-butil-1H-benzo[d]imidazol-6-carboxilato de metilo podría utilizarse para crear nuevos medicamentos con propiedades antibacterianas, antifúngicas y antivirales. Sus derivados también pueden exhibir actividades antiinflamatorias y antitumorales {svg_2}.

Catálisis

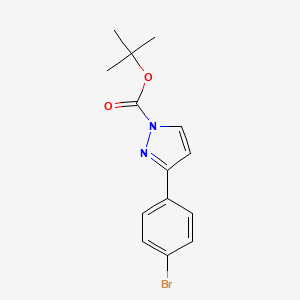

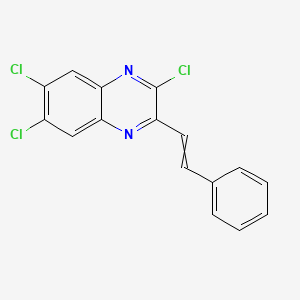

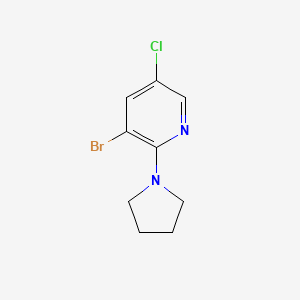

La parte de imidazol es conocida por sus capacidades catalíticas en reacciones químicas. Este compuesto podría explorarse como un posible catalizador o un componente de un sistema catalítico, particularmente en reacciones que requieren un alto grado de regioselectividad {svg_3}.

Mecanismo De Acción

Target of Action

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate, also known as Methyl 1-(tert-butyl)-1H-benzo[d]imidazole-6-carboxylate, is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can vary depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The interaction with these targets can lead to the inhibition or activation of certain pathways, resulting in the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, the effects can vary depending on the specific activity . These could include the inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-tert-butylbenzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)15-8-14-10-6-5-9(7-11(10)15)12(16)17-4/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBVDJZSBYSXHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682033 |

Source

|

| Record name | Methyl 1-tert-butyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199773-49-3 |

Source

|

| Record name | Methyl 1-tert-butyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)